molecular formula C7H10N2O B1396603 1-(Prop-2-yn-1-yl)piperazine-2-one CAS No. 1340102-42-2

1-(Prop-2-yn-1-yl)piperazine-2-one

Cat. No.: B1396603
CAS No.: 1340102-42-2
M. Wt: 138.17 g/mol
InChI Key: VCKBIHFIJZFNKN-UHFFFAOYSA-N
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Description

1-(Prop-2-yn-1-yl)piperazine-2-one is an organic compound with the molecular formula C7H10N2O. It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring. The compound is characterized by the presence of a prop-2-yn-1-yl group attached to the piperazine ring, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(Prop-2-yn-1-yl)piperazine-2-one can be synthesized through the N-alkylation of piperazine with propargyl bromide in the presence of a base such as potassium carbonate in tetrahydrofuran. The reaction proceeds under mild conditions and yields the desired product in good yield .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar N-alkylation reactions. The process is optimized for high yield and purity, with careful control of reaction conditions to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

1-(Prop-2-yn-1-yl)piperazine-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound to its reduced forms.

    Substitution: The prop-2-yn-1-yl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Substitution reactions often involve nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted piperazine derivatives.

Scientific Research Applications

1-(Prop-2-yn-1-yl)piperazine-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(Prop-2-yn-1-yl)piperazine-2-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(Prop-2-yn-1-yl)piperazine: A similar compound with a slightly different structure.

    Piperazine derivatives: Other derivatives of piperazine with different substituents.

Uniqueness

1-(Prop-2-yn-1-yl)piperazine-2-one is unique due to the presence of the prop-2-yn-1-yl group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific research and industrial applications.

Properties

IUPAC Name

1-prop-2-ynylpiperazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O/c1-2-4-9-5-3-8-6-7(9)10/h1,8H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCKBIHFIJZFNKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1CCNCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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